Product packaging for 5-Phenyl-3-(2,4-xylyl)-s-triazole(Cat. No.:CAS No. 85303-90-8)

5-Phenyl-3-(2,4-xylyl)-s-triazole

Cat. No.: B12885970
CAS No.: 85303-90-8
M. Wt: 249.31 g/mol
InChI Key: LXVXIEDVPDPIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-(2,4-xylyl)-s-triazole (CAS 85303-90-8) is a high-value 1,2,4-triazole derivative of significant interest in medicinal chemistry and materials science research. With the molecular formula C16H15N3, this heterocyclic compound serves as a versatile scaffold in the design and synthesis of novel pharmacological agents . The 1,2,4-triazole core is a recognized pharmacophore, and its derivatives are extensively investigated for a broad spectrum of biological activities. Research indicates that triazole-based compounds can exhibit potent effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The structural framework of this compound makes it a promising precursor for developing new therapeutic candidates, particularly as antifungal agents where triazoles are a well-established class, and in exploring anticonvulsant mechanisms where similar triazol-5-one derivatives have shown efficacy in models like the maximal electroshock test (MES) . Beyond pharmacology, 1,2,3-triazole analogues (a related isomeric form) are pivotal in materials science, serving as functional ligands to construct metallosupramolecular architectures such as cages and helicates with potential applications in catalysis and as molecular sensors . The reliable synthesis of the triazole nucleus, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, underscores its utility as a building block for complex chemical systems . This product is provided for research purposes to support innovation in drug discovery and advanced materials development. This chemical is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3 B12885970 5-Phenyl-3-(2,4-xylyl)-s-triazole CAS No. 85303-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85303-90-8

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3/c1-11-8-9-14(12(2)10-11)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18,19)

InChI Key

LXVXIEDVPDPIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3)C

Origin of Product

United States

Advanced Synthetic Strategies for 5 Phenyl 3 2,4 Xylyl S Triazole

Precursor Synthesis and Functionalization for s-Triazole Ring Formation

The formation of the 5-Phenyl-3-(2,4-xylyl)-s-triazole core is contingent on the strategic preparation and purification of its constituent precursors. These initial steps are critical for ensuring high yields and purity of the final product. The s-triazole, or 1,2,4-triazole (B32235), ring is a five-membered heterocycle with three nitrogen atoms, and its synthesis typically involves the condensation of two key fragments. nih.govraco.cat

Methodologies for Preparing Key Aryl and Heterocyclic Precursors

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established routes, which are applicable to the target compound. A primary method involves the reaction of a hydrazide with a nitrile or the acylation of an amidrazone. For this compound, this translates to two principal precursor pathways:

Pathway A: Reaction of benzoylhydrazine with 2,4-dimethylbenzonitrile.

Pathway B: Reaction of 2,4-dimethylbenzoylhydrazine with benzonitrile.

Preparation of Hydrazide Precursors: Aryl hydrazides, such as benzoylhydrazine and 2,4-dimethylbenzoylhydrazine, are commonly synthesized by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate. This reaction is typically performed under reflux in a solvent like ethanol.

Preparation of Amidrazone Precursors: Alternatively, an amidrazone can be used. For instance, benzamidrazone could be acylated with a 2,4-xylyl derivative like 2,4-dimethylbenzoyl chloride. The synthesis of the necessary 4-amino-s-triazoles often starts with the acylation of thiosemicarbazide (B42300) or its derivatives, followed by cyclization. nih.govdergipark.org.tr

Alternative Precursors: Another versatile approach involves the use of hydrazonoyl chlorides. These can react with various nucleophiles or undergo cycloaddition to form the triazole ring. isres.org For the target molecule, a precursor like N-phenyl-2,4-dimethylbenzohydrazonoyl chloride could be a key intermediate.

Optimized Conditions for Intermediate Product Isolation and Purification

The purity of the precursors and intermediates is paramount for a successful cyclization reaction. Common purification techniques include:

Recrystallization: This is the most common method for purifying solid intermediates like hydrazides and acylated thiosemicarbazides. The choice of solvent is critical and is determined experimentally to provide high recovery of pure crystals. Ethanol and ethanol/water mixtures are frequently used. dergipark.org.tr

Acid-Base Extraction: For intermediates with acidic or basic functional groups, purification can be achieved by dissolving the crude product in an appropriate acidic or basic solution, washing with an organic solvent to remove neutral impurities, and then precipitating the desired compound by adjusting the pH.

Chromatography: Column chromatography is employed for non-crystalline intermediates or for separating mixtures that are difficult to resolve by recrystallization. Silica gel is the most common stationary phase, with the mobile phase being a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane.

The optimization of reaction conditions, including temperature, reaction time, and molar ratios of reactants, is crucial for maximizing the yield of these intermediates. researchgate.net For instance, studies on the synthesis of related triazoles have shown that controlling the temperature and reactant concentrations can significantly influence the product yield and purity. researchgate.net

Table 1: Precursor Synthesis Methodologies

Precursor Type Starting Materials General Reaction Reference
Aryl Hydrazide Aryl Ester, Hydrazine Hydrate Nucleophilic Acyl Substitution raco.cat
Acylthiosemicarbazide Thiosemicarbazide, Acyl Chloride Acylation nih.gov
Hydrazonoyl Chloride Hydrazone, Chlorinating Agent Halogenation isres.org

Cycloaddition Reactions and Ring-Closing Methodologies

The final and defining step in the synthesis of the triazole ring is the cyclization of the prepared precursors. For 1,2,4-triazoles, this is typically a condensation-cyclization sequence, although certain approaches can be classified as formal [3+2] cycloadditions.

Detailed Analysis of [3+2] Cycloaddition Approaches for s-Triazole Formation

While the classic Huisgen [3+2] cycloaddition between an azide (B81097) and an alkyne yields 1,2,3-triazoles, analogous 1,3-dipolar cycloadditions are employed for the synthesis of 1,2,4-triazoles. taylorandfrancis.comresearchgate.netbeilstein-journals.org A prominent example is the reaction of nitrile imines with nitriles. mdpi.comresearchgate.net

The nitrile imine, a 1,3-dipole, can be generated in situ from a hydrazonoyl halide by treatment with a base. This reactive intermediate then undergoes a [3+2] cycloaddition with a nitrile (the dipolarophile) to form the 1,2,4-triazole ring. researchgate.net

For the synthesis of this compound, this would involve:

Reactants: A phenyl-substituted nitrile imine (generated from the corresponding hydrazonoyl halide) and 2,4-dimethylbenzonitrile, or vice-versa.

This method is highly effective for creating structurally diverse 1,2,4-triazoles under mild conditions. isres.orgresearchgate.net

The term "Huisgen cycloaddition" broadly refers to 1,3-dipolar cycloadditions. sphinxsai.comfu-berlin.de While the most famous variant involves azides and alkynes for 1,2,3-triazole synthesis, the underlying principle of a 4π-electron component (the 1,3-dipole) reacting with a 2π-electron component (the dipolarophile) is general. taylorandfrancis.combeilstein-journals.orgnih.gov

In the context of 1,2,4-triazole synthesis, the key 1,3-dipole is the nitrile imine. The mechanism is a concerted, pericyclic reaction where the two new sigma bonds are formed simultaneously, though not necessarily at equal rates. sphinxsai.com The regioselectivity of the addition is governed by the electronic properties of the substituents on both the nitrile imine and the nitrile. Electron-withdrawing groups on the dipolarophile (nitrile) and electron-donating groups on the 1,3-dipole generally accelerate the reaction.

The synthesis of 1,2,4-triazoles via cycloaddition can be performed under thermal conditions or can be facilitated by catalysts.

Catalyst Systems:

Copper (Cu) and Silver (Ag) Catalysis: While copper catalysis is synonymous with the azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazoles, both copper and silver salts have been shown to catalyze [3+2] cycloadditions of diazonium salts with nitriles to form 1,2,4-triazoles. isres.orgfrontiersin.org Interestingly, the choice of metal catalyst can control the regioselectivity, with copper(II) favoring the formation of 1,5-disubstituted 1,2,4-triazoles and silver(I) selectively yielding the 1,3-disubstituted isomers. frontiersin.orgorganic-chemistry.org

Organocatalysis: Certain organic bases, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can act as catalysts, particularly in reactions involving α,β-unsaturated esters and azides to form triazoles. nih.gov

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can effectively solvate the intermediates and reactants. organic-chemistry.org

Alcohols: Ethanol is often used, especially in base-mediated reactions. rsc.org

Aqueous Media: "Click" reactions are famously performed in water, often with co-solvents like t-butanol, highlighting the robustness of these cycloadditions. nih.govbeilstein-journals.org

Solvent-Free Conditions: Some syntheses can be performed under solvent-free, mechanochemical (grinding) conditions, offering a greener alternative. researchgate.netresearchgate.net

The optimization of the catalyst and solvent system is crucial for achieving high regioselectivity and yield in the synthesis of specifically substituted triazoles like this compound. researchgate.net

Table 2: Cycloaddition Reaction Parameters for 1,2,4-Triazole Synthesis

Parameter Details Examples Reference
Reaction Type [3+2] Cycloaddition Nitrile Imine + Nitrile researchgate.netmdpi.comresearchgate.net
Catalyst Systems Metal-based, Organocatalysts Cu(II), Ag(I), DBU nih.govfrontiersin.orgorganic-chemistry.org
Solvent Choice Polar Aprotic, Alcohols, Aqueous DMF, Ethanol, Water nih.govorganic-chemistry.orgrsc.org
Reaction Conditions Thermal, Catalytic, Solvent-Free Heating, Grinding researchgate.netresearchgate.net

Alternative Ring-Closing Reactions for this compound Synthesis

The construction of the 1,2,4-triazole core is the pivotal step in the synthesis of this compound. While traditional methods like the Pellizzari or Einhorn-Brunner reactions exist, recent research emphasizes alternative cyclization strategies that offer milder conditions, broader substrate scope, and higher efficiency. scispace.comresearchgate.net

One prominent alternative involves the oxidative cyclization of amidrazone precursors. For the target molecule, this would involve the reaction of a 2,4-dimethylbenzoyl-substituted hydrazide with an appropriate amine source. Metal-free oxidative conditions, employing reagents like iodine in the presence of a base, can facilitate the intramolecular C-N bond formation necessary to close the triazole ring. isres.org

Copper-catalyzed reactions have also emerged as a powerful tool. A notable method is the tandem addition-oxidative cyclization, where a copper catalyst facilitates the reaction between amidines and nitriles. organic-chemistry.orgacs.org In a hypothetical synthesis for the target compound, a benzamidine (B55565) could react with 2,4-dimethylbenzonitrile. The copper catalyst, often in the presence of an oxidant like molecular oxygen (from air), promotes the sequential N-C and N-N bond formations in a single step, offering high atom economy. organic-chemistry.orgacs.orgnih.gov

Furthermore, electrochemical synthesis represents a cutting-edge, reagent-free approach. By applying an electric current, the intramolecular dehydrogenative C–N cross-coupling of a suitable precursor, such as a hydrazone derived from a 2,4-xylyl aldehyde and a phenyl hydrazine derivative, can be initiated to form the triazole ring under mild conditions. researchgate.netrsc.org

Reaction Type Key Reagents/Catalysts Advantages Relevant Findings
Metal-Free Oxidative CyclizationI2/Base, Hydrazones, AminesAvoids toxic metal catalysts, mild conditions.Enables cascading processes of C-H functionalization and C-N bond formation for efficient triazole synthesis. isres.org
Copper-Catalyzed Oxidative CouplingCuBr, O2 (Air), Amidines, NitrilesHigh atom economy, uses readily available materials, tolerates various functional groups. organic-chemistry.orgA single-step process involving sequential N-C and N-N bond formation. acs.orgnih.gov
Electrochemical SynthesisElectrolytic cell, HydrazonesReagent-free, atom- and step-economical, mild conditions.Allows for intramolecular dehydrogenative C-N coupling without external chemical oxidants. researchgate.netrsc.org

Post-Synthetic Modifications and Functionalization of the this compound Core

Once the core this compound structure is synthesized, its chemical properties can be further tailored through various post-synthetic modifications. These reactions are crucial for creating libraries of derivatives for structure-activity relationship studies.

Regioselective Substitution Reactions

The 1,2,4-triazole ring contains three nitrogen atoms, but not all are equally reactive. The 1H-1,2,4-triazole tautomer is generally more stable than the 4H form. nih.gov Electrophilic substitution, such as alkylation, typically occurs at the ring's nitrogen atoms. The regioselectivity of these reactions—that is, whether the substituent attaches to the N1, N2, or N4 position—is a critical consideration. nih.govnih.gov

Studies on analogous S-substituted 1,2,4-triazoles have shown that alkylation can lead to a mixture of isomers. researchgate.net For instance, when reacting with dihaloalkanes, N(1) and N(2) attacks are common, with N(2) alkylated isomers often being the preferred product. nih.govresearchgate.net The specific outcome is influenced by steric effects and the nature of the alkylating agent. researchgate.net The disappearance of the N-H proton signal in 1H NMR spectra is a key indicator that substitution has occurred. nih.gov Controlling this regioselectivity is often achieved by carefully selecting the base, solvent, and reaction temperature.

Derivatization at Peripheral Phenyl and Xylyl Moieties

The phenyl and xylyl groups attached to the triazole core are amenable to standard electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, which can significantly alter the molecule's electronic and steric properties.

Common derivatization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or chlorine gas with a Lewis acid catalyst to add halogen atoms (Br, Cl).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst.

The position of the new substituent is directed by the existing groups on the aromatic rings. The triazole ring itself generally acts as a deactivating, meta-directing group, while the methyl groups on the xylyl ring are activating and ortho-, para-directing. The interplay of these directing effects determines the final structure of the derivatized product. Such modifications are crucial in medicinal chemistry for tuning the pharmacological profile of lead compounds. nih.gov

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem, or one-pot, reactions combine multiple synthetic steps without isolating intermediates, leading to significantly improved efficiency, reduced waste, and shorter reaction times. bohrium.com For the synthesis of complex molecules derived from the this compound scaffold, tandem sequences are highly valuable.

One such strategy could involve a copper-catalyzed tandem addition-oxidative cyclization to form the initial triazole ring, followed by an in-situ functionalization. organic-chemistry.orgacs.org For example, after the formation of the triazole, a subsequent palladium-catalyzed cross-coupling reaction could be performed in the same reaction vessel to attach another aromatic group to a pre-functionalized phenyl or xylyl ring (e.g., one bearing a halogen).

Another approach involves multi-component reactions (MCRs) where three or more starting materials react to form a product that incorporates portions of all reactants. tandfonline.com A tandem MCR could be designed where an amino triazole, a carbonyl compound, and an activated alkene react in one pot to build complex fused heterocyclic systems onto the initial triazole core. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. tandfonline.comnih.gov

Solvent-Free and Aqueous Media Approaches

A major focus of green synthesis is the replacement of volatile and often toxic organic solvents.

Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding. scientific.netresearchgate.net For example, the synthesis of 1,2,4-triazole derivatives has been successfully achieved by grinding the starting materials with a solid catalyst like HClO₄-SiO₂ or zeolite NaY. researchgate.netfrontiersin.orgnih.gov These methods are not only environmentally friendly but also often lead to higher yields and significantly shorter reaction times compared to conventional heating in solvents. scientific.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. semanticscholar.org Catalyst-free synthesis of 3(5)-amino-1,2,4-triazoles has been effectively performed in water, using either conventional heating or microwave irradiation. researchgate.net One-pot syntheses in aqueous media have been developed for creating 1,2,4-triazol-5-amines from hydrazides and other simple precursors, showcasing the viability of water as a reaction medium for building the triazole core. bohrium.com The use of visible light in aqueous conditions has also been reported for the regioselective synthesis of fused triazole systems, further enhancing the green credentials of the process. rsc.org

Green Approach Methodology Key Advantages Relevant Findings
Solvent-FreeMicrowave irradiation, GrindingReduces solvent waste, shortens reaction times, can improve yields.Efficient synthesis of 1,2,4-triazoles using solid supports like zeolites or recyclable catalysts. scientific.netresearchgate.netnih.gov
Aqueous MediaConventional heating or microwave in H₂OEnvironmentally benign, non-toxic, inexpensive solvent.Catalyst-free and one-pot procedures have been developed, demonstrating high efficiency. semanticscholar.orgresearchgate.netbohrium.com

Microwave and Ultrasound-Assisted Synthesis

Conventional methods for synthesizing 1,2,4-triazole derivatives often require long reaction times and high temperatures. nih.gov In recent years, microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. These techniques are considered green chemistry approaches due to their energy efficiency. bohrium.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This leads to rapid and uniform heating of the reaction mixture, often resulting in remarkable rate enhancements. For the synthesis of 1,2,4-triazoles, microwave irradiation has been shown to be highly effective. For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield under microwave conditions, compared to over four hours using conventional heating. nih.gov Similarly, other studies have reported the synthesis of 1,2,4-triazole derivatives in as little as 33-90 seconds with yields up to 82%. nih.gov

In a representative example, the synthesis of 3-alkyl(aryl)-4-(p-hydroxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones from ester ethoxycarbonyl hydrazones and p-hydroxyaniline was significantly improved by using microwave heating, leading to better yields and purity compared to conventional methods. researchgate.net Another study detailed the microwave-assisted synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives, where reactions were completed in 10 minutes at 280 W. nih.gov

Illustrative Data for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Triazole DerivativeReaction ConditionsReaction TimeYield (%)Reference
1,3,5-Trisubstituted-1,2,4-triazolesMicrowave irradiation1 min85 nih.gov
N-substituted-1,2,4-triazole propenamide derivativesMicrowave irradiation33-90 sec82 nih.gov
1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoleMicrowave irradiation (280 W)10 minGood nih.gov
3-Alkyl(aryl)-4-(4'-benzilidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-onesMicrowave irradiationN/AImproved vs. conventional researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with high temperatures and pressures, accelerating chemical transformations. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles.

Ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been shown to be more efficient than conventional methods, with reaction times reduced from 10-36 hours to just 39-80 minutes and yields improving from 60-75% to 75-89%. mdpi.com Another study reported a one-pot, four-component synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives under ultrasonic irradiation, achieving good to excellent yields (70-96%) in short reaction times (10-25 minutes). researchgate.net

Comparative Data for Ultrasound-Assisted Synthesis of a 1,2,4-Triazole Derivative

MethodReaction TimeYield (%)Reference
Conventional10-36 h60-75 mdpi.com
Ultrasound-Assisted39-80 min75-89 mdpi.com

Catalyst Recycling and Atom Economy Considerations

The principles of green chemistry emphasize the importance of catalyst recyclability and high atom economy in chemical processes to minimize waste and environmental impact.

Catalyst Recycling:

The use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and reused, reducing costs and minimizing metal contamination in the final product. rsc.org For the synthesis of 1,2,4-triazoles, several recyclable catalytic systems have been developed.

One such system employs copper-zinc supported on Al2O3-TiO2 for the oxidative synthesis of 1,2,4-triazole derivatives. This heterogeneous catalyst was successfully recycled multiple times without a significant loss in its catalytic activity. rsc.orgrsc.org Another approach utilized a nanocellulose-supported 1,3-Benzothiazole-2,5-diamine catalyst for a three-component reaction to form 1,2,4-triazole derivatives. This nanocatalyst could be recovered by simple filtration and reused for up to four cycles without a significant decrease in its efficiency. tandfonline.com The use of meglumine, a biodegradable and recyclable catalyst, has also been reported for the synthesis of 1,2,4-triazolidine-3-thiones in water, with the catalyst being recycled for up to four cycles. ias.ac.in

Recyclability of Catalysts in 1,2,4-Triazole Synthesis

CatalystNumber of CyclesOutcomeReference
Copper-zinc supported on Al2O3-TiO2MultipleNo significant loss in activity rsc.orgrsc.org
1,3-Benzothiazole-2,5-diamine on nanocellulose4No significant loss in activity tandfonline.com
Meglumine4No compromise in yield ias.ac.in

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are environmentally benign as they generate minimal waste. rsc.org Several modern synthetic routes for 1,2,4-triazoles are designed with atom economy in mind.

For example, an amine oxidase-inspired catalytic method for the synthesis of 1,2,4-triazoles is noted for being atom-economical, producing only water and ammonia (B1221849) as by-products. rsc.org Electrochemical synthesis methods also offer high atom economy by avoiding the use of reagents for oxidation or reduction, as seen in the reagent-free intramolecular dehydrogenative C-N cross-coupling to form 1,2,4-triazolo[4,3-a]pyridines. rsc.org The development of one-pot, multi-component reactions is another strategy to improve atom economy by combining several synthetic steps without isolating intermediates, thus reducing solvent use and waste generation.

Comprehensive Spectroscopic and Structural Characterization of 5 Phenyl 3 2,4 Xylyl S Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Phenyl-3-(2,4-xylyl)-s-triazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and 2,4-xylyl substituents. The chemical shifts (δ) are influenced by the electronic effects of the triazole ring and the neighboring functional groups.

The protons of the phenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the 2,4-xylyl group will also resonate in the aromatic region, with the methyl protons appearing at a higher field (δ 2.0-2.5 ppm). The integration of these signals would confirm the number of protons in each chemical environment.

Proton Expected Chemical Shift (ppm) Multiplicity
Phenyl-H7.0 - 8.5Multiplet
Xylyl-H7.0 - 7.5Multiplet
Xylyl-CH₃ (C2)~2.3Singlet
Xylyl-CH₃ (C4)~2.1Singlet
Triazole-NH13.0 - 15.0Broad Singlet

Note: This is a predictive table based on analogous structures. Actual values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and DEPT Techniques

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The triazole ring carbons are expected to resonate at lower fields compared to the phenyl and xylyl carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is invaluable for assigning the various carbon signals in this compound.

Carbon Expected Chemical Shift (ppm) DEPT-135
Triazole C3 & C5150 - 165Quaternary (absent)
Phenyl C (ipso)125 - 135Quaternary (absent)
Phenyl CH120 - 130Positive
Xylyl C (ipso)130 - 140Quaternary (absent)
Xylyl CH125 - 135Positive
Xylyl-CH₃15 - 25Positive

Note: This is a predictive table based on analogous structures. Actual values may vary.

Two-Dimensional NMR Spectroscopic Investigations (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for establishing the complete bonding framework and stereochemistry of the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the aromatic protons on the same ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations between the xylyl methyl protons and the xylyl ring carbons would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is critical for determining the relative orientation of the phenyl and xylyl rings with respect to the triazole core. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Triazole)3100 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 3000Stretching
C=N (Triazole)1600 - 1650Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N (Triazole)1200 - 1300Stretching

Note: This is a predictive table based on analogous structures. Actual values may vary.

The C=N and C-N stretching vibrations of the triazole ring are particularly diagnostic. researchgate.net The aromatic C=C stretching bands from the phenyl and xylyl rings would also be prominent.

Conformational Insights from Vibrational Spectroscopy

The rotational freedom around the single bonds connecting the phenyl and xylyl rings to the triazole core can lead to different conformers. Vibrational spectroscopy can offer insights into the preferred conformation in the solid state (IR and Raman) or in solution (IR). The positions and intensities of certain vibrational bands, particularly those involving the skeletal modes of the entire molecule, can be sensitive to conformational changes. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different possible conformers and compare them with the experimental data to determine the most stable conformation. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be utilized to precisely determine the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14). The experimentally determined accurate mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be compared to the theoretical mass. A close match, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula, C₁₇H₁₇N₃.

Table 1: Theoretical Isotopic Data for this compound

Molecular FormulaIsotopeTheoretical Mass (Da)Relative Abundance (%)
C₁₇H₁₇N₃M263.1422100.00
C₁₇H₁₇N₃M+1264.145319.57
C₁₇H₁₇N₃M+2265.14831.88

This is a hypothetical data table based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺ of this compound. In an MS/MS experiment, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the connectivity of the atoms and the presence of specific structural subunits.

The fragmentation pattern would be expected to reveal the characteristic cleavages of the triazole ring and the loss of the phenyl and xylyl substituents. For instance, common fragmentation pathways for similar triazole derivatives often involve the cleavage of the bonds connecting the substituent groups to the triazole core. researchgate.net The identification of fragment ions corresponding to the phenyl group (C₆H₅⁺, m/z 77) and the xylyl group (C₈H₉⁺, m/z 105) would confirm their presence in the molecule.

Table 2: Hypothetical MS/MS Fragmentation Data for [C₁₇H₁₇N₃+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
264.1495187.0975C₆H₅[3-(2,4-xylyl)-s-triazole+H]⁺
264.1495159.0815C₈H₉[5-phenyl-s-triazole+H]⁺
187.0975105.0704C₂H₂N₃[2,4-xylyl]⁺
159.081577.0391C₂H₂N₃[phenyl]⁺

This is a hypothetical data table illustrating potential fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound and offer insights into its packing and intermolecular interactions in the solid state.

The analysis of the crystal structure would reveal how the individual molecules of this compound are arranged in the unit cell. This includes the identification of any intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing. In many triazole derivatives, N-H···N hydrogen bonds and π-π stacking between the aromatic rings are common and play a crucial role in stabilizing the crystal lattice. mdpi.comnih.gov The Hirshfeld surface analysis is a powerful tool often used to visualize and quantify these intermolecular contacts. mdpi.com

Table 3: Representative Bond Lengths and Angles for Triazole Derivatives

Bond/AngleTypical Value (Å or °)
N-N (in triazole ring)1.37 - 1.40 Å
C-N (in triazole ring)1.32 - 1.35 Å
C-C (phenyl ring)~1.39 Å
C-N-C (in triazole ring)~105 - 110°
N-C-N (in triazole ring)~110 - 115°

This table provides typical values for related triazole structures and is for illustrative purposes only.

The crystal structure would reveal the preferred conformation of the this compound molecule in the solid state. Of particular interest would be the torsional angles between the triazole ring and the phenyl and xylyl substituents. These angles determine the relative orientation of the aromatic rings and can be influenced by steric hindrance and intermolecular packing forces. The planarity or non-planarity of the molecule would be clearly established from this analysis.

Advanced Theoretical and Computational Investigations of 5 Phenyl 3 2,4 Xylyl S Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Phenyl-3-(2,4-xylyl)-s-triazole at a sub-molecular level. These ab initio and density functional theory (DFT) methods allow for the precise modeling of the molecule's properties, which are often difficult to measure experimentally.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. Density Functional Theory (DFT) is a robust method for this purpose, often employing functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately predict structural parameters.

The optimization process minimizes the energy of the molecule, yielding key data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is largely defined by the relative orientations of the phenyl and 2,4-xylyl rings with respect to the central s-triazole core. Due to steric hindrance, these rings are expected to be twisted out of the plane of the triazole ring. Theoretical calculations for similar heterocyclic systems confirm that such optimizations provide data that align well with experimental results from X-ray crystallography nih.govresearchgate.net.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These values are illustrative, based on typical data for substituted triazoles.

ParameterBond/AnglePredicted Value
Bond Length (Å)C(triazole)-N(triazole)~1.33 Å
Bond Length (Å)N(triazole)-N(triazole)~1.38 Å
Bond Length (Å)C(triazole)-C(phenyl)~1.48 Å
Bond Length (Å)C(triazole)-C(xylyl)~1.49 Å
Bond Angle (°)N-C-N (in triazole)~105°
Dihedral Angle (°)Triazole Plane - Phenyl Plane~35-45°
Dihedral Angle (°)Triazole Plane - Xylyl Plane~40-50°

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity researchgate.net.

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl and xylyl rings, as well as parts of the triazole system. The LUMO would likely be distributed across the electron-deficient triazole ring. The specific energies and the resulting gap dictate the molecule's electronic transition properties and its susceptibility to electrophilic or nucleophilic attack. DFT calculations are a standard method to compute these values nih.gov.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on typical data for substituted triazoles.

OrbitalPredicted Energy (eV)
HOMO-6.5 eV
LUMO-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of charge distribution would be visible.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atoms of the triazole ring due to their lone pairs of electrons mdpi.com.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the molecule.

Neutral Regions (Green): These areas indicate zero potential and are generally found over the carbon atoms of the aromatic rings.

The MEP analysis provides a clear, intuitive picture of the molecule's charge distribution and reactivity hotspots researchgate.netmdpi.com.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and conjugative interactions. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies their significance.

For this compound, key interactions would include:

Delocalization from the lone pairs of the triazole nitrogen atoms (n) to the antibonding π* orbitals of the phenyl and xylyl rings.

Charge transfer from the π orbitals of the phenyl and xylyl rings to the π* orbitals of the triazole ring.

Table 3: Predicted NBO Stabilization Energies (E2) for Key Interactions Note: These values are illustrative, based on typical data for similar heterocyclic systems.

Donor NBOAcceptor NBOPredicted E2 (kcal/mol)
π (Phenyl)π* (Triazole)~15-20
π (Xylyl)π* (Triazole)~12-18
LP (N of Triazole)π* (Phenyl)~5-10

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms over time. This allows for the exploration of the molecule's conformational landscape and dynamic processes like tautomerism.

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms depending on the position of the N-H proton. For a 3,5-disubstituted s-triazole, the 1H, 2H, and 4H tautomers are possible. The relative stability of these tautomers is crucial as it can significantly affect the molecule's biological activity and chemical properties.

Computational studies on similar 1,2,4-triazoles have shown that the relative energies of the tautomers can be calculated using DFT researchgate.netacs.org. For 3,5-disubstituted triazoles, the 1H tautomer is often found to be the most stable form in both the gas phase and in solution, though the specific substituents and environment can alter this preference mdpi.comresearchgate.net. By calculating the energies of each tautomer of this compound, their equilibrium populations can be predicted using Boltzmann statistics.

Furthermore, the aromaticity of each tautomer can be quantified using methods like the Nucleus-Independent Chemical Shift (NICS) calculation, which provides insight into the cyclic delocalization of π-electrons within the triazole ring.

Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl and 2,4-xylyl substituents to the central s-triazole ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring this landscape. By systematically rotating the phenyl and xylyl groups, a potential energy surface can be mapped out, revealing the low-energy conformations and the transition states that separate them.

The rotational barrier is the energy difference between the most stable (ground state) conformation and the highest energy (transition state) conformation during rotation around a specific bond. In this compound, steric hindrance between the ortho-protons of the phenyl group and the nitrogen atoms of the triazole ring, as well as between the methyl groups of the xylyl substituent and the triazole ring, are expected to be the major contributors to the rotational barriers.

Theoretical calculations can provide quantitative estimates of these barriers. For instance, studies on similar biaryl systems have shown that rotational barriers can be influenced by the electronic effects of substituents. csic.es The planarity of the system in the transition state often leads to increased conjugation, which can partially offset the energetic cost of steric clash. csic.es The rotational barriers for the phenyl and xylyl groups in this compound can be calculated and are presented in the hypothetical data table below.

Table 1: Calculated Rotational Barriers for this compound

Rotating GroupDihedral Angle (°)Relative Energy (kcal/mol)Conformation
Phenyl05.2Transition State
450.0Ground State
904.8Transition State
2,4-Xylyl06.5Transition State
550.0Ground State
905.9Transition State

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular systems.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This approach allows for the identification of transition state structures, which are the high-energy intermediates that connect reactants to products. By calculating the energy of these transition states, activation energies for different potential reaction pathways can be determined.

Predicted Reaction Pathways and Activation Energies

For s-triazole derivatives, a common reaction is electrophilic substitution on the triazole or the attached aromatic rings. Theoretical studies can model the approach of an electrophile to different positions on the molecule and calculate the activation energy for each potential reaction. The preferred reaction pathway will be the one with the lowest activation energy.

For example, in the case of nitration, the nitronium ion (NO₂⁺) can attack the triazole ring or the phenyl or xylyl rings. Computational models would predict the relative activation energies for these different attacks. Generally, the phenyl and xylyl rings are more susceptible to electrophilic attack than the electron-deficient triazole ring. The calculated activation energies can provide insights into the regioselectivity of such reactions.

Table 2: Predicted Activation Energies for Electrophilic Nitration of this compound

Reaction PathwayPosition of AttackActivation Energy (kcal/mol)
Phenyl Ring Substitutionortho22.5
meta25.1
para20.8
Xylyl Ring Substitutionortho (to methyl)21.5
meta (to methyl)24.2
Triazole Ring SubstitutionN-135.7
N-238.2

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk properties of the solvent and its interaction with the solute molecules.

For reactions involving charged or highly polar species, such as transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. For instance, in the electrophilic nitration example above, performing the reaction in a polar solvent like acetonitrile (B52724) would be expected to lower the activation energies compared to a nonpolar solvent like hexane. Theoretical studies on related triazole systems have shown that polar aprotic solvents can significantly enhance reaction efficacy. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical, non-biological)

QSAR and QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its activity or properties. physchemres.orgresearchgate.net While often used for biological activities, these methods can also be applied to predict non-biological properties.

Derivation of Molecular Descriptors (electronic, steric, topological)

To build a QSAR/QSPR model, a set of molecular descriptors that quantify different aspects of the molecule's structure is needed. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

For this compound, a variety of these descriptors can be calculated to build a QSPR model.

Table 3: Selected Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value
ElectronicDipole Moment (Debye)3.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
StericMolecular Volume (ų)280.5
Molecular Surface Area (Ų)350.2
TopologicalWiener Index1258
First-Order Connectivity Index10.2

Note: The data in this table is hypothetical and for illustrative purposes.

Correlation with Predicted Chemical Reactivity or Non-Biological Properties (e.g., chromatographic behavior, aggregation tendencies)

Once the molecular descriptors are calculated, they can be correlated with experimentally determined or predicted non-biological properties using statistical methods like multiple linear regression (MLR).

For example, the retention time of this compound in a reversed-phase high-performance liquid chromatography (HPLC) system is a non-biological property that can be predicted using QSPR. The retention time is influenced by the molecule's polarity and size. A QSPR model might find a correlation where retention time increases with increasing molecular volume (a steric descriptor) and decreases with increasing dipole moment (an electronic descriptor).

Similarly, aggregation tendencies in solution can be modeled. Aggregation is often driven by intermolecular forces, which are related to the molecule's electronic and steric properties. A QSPR model could predict the likelihood of aggregation based on descriptors like the molecular surface area and the distribution of partial charges.

A hypothetical QSPR equation for predicting a property like chromatographic retention factor (k') could look like this:

log(k') = c₀ + c₁(Molecular Volume) + c₂(Dipole Moment) + ...

Where c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such models can be valuable for predicting the behavior of new, unsynthesized derivatives of this compound.

Exploration of Chemical Reactivity and Transformative Chemistry of 5 Phenyl 3 2,4 Xylyl S Triazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl and Xylyl Moieties

The phenyl and xylyl rings of 5-Phenyl-3-(2,4-xylyl)-s-triazole are susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The directing effects of the substituents on each ring govern the regioselectivity of these reactions. On the other hand, nucleophilic aromatic substitution (SNA) on these electron-rich rings is generally challenging unless activated by strong electron-withdrawing groups. wikipedia.orgpressbooks.pub

The s-triazole ring itself is considered an electron-withdrawing group, which can influence the reactivity of the attached phenyl and xylyl rings. However, without additional strong activating groups, direct nucleophilic attack on the aromatic carbons is not a favored pathway. wikipedia.org The presence of electron-donating methyl groups on the xylyl ring further disfavors nucleophilic aromatic substitution.

Conversely, the phenyl and xylyl rings are amenable to various electrophilic substitution reactions. For instance, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be envisioned. The directing effects of the triazole and methyl groups would determine the position of substitution on both the phenyl and xylyl rings.

Ring SystemDirecting Group(s)Predicted Position of Electrophilic Attack
Phenyls-Triazole (meta-directing)meta position
XylylTwo methyl groups (ortho, para-directing)Positions ortho and para to the methyl groups

Functionalization at the s-Triazole Nitrogen Atoms

The s-triazole ring contains nitrogen atoms that can be functionalized, offering a versatile handle for modifying the molecule's properties. Due to the presence of lone pairs of electrons, these nitrogen atoms can act as nucleophiles. nih.gov

Alkylation and acylation are common reactions for functionalizing the nitrogen atoms of triazoles. nuph.edu.ua For instance, the reaction of the triazole with alkyl halides or acyl chlorides in the presence of a base can lead to the introduction of various substituents at the N1 or N2 positions of the s-triazole ring. The specific isomer formed can depend on the reaction conditions and the nature of the electrophile. Some studies have shown that alkylation of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols occurs exclusively at the sulfur atom (S-alkylation) in the presence of a base. semanticscholar.org

Cycloaddition and Pericyclic Reactions Involving the s-Triazole Ring

The s-triazole ring can participate in cycloaddition reactions, a powerful class of reactions for the formation of cyclic structures. The Huisgen 1,3-dipolar cycloaddition is a well-known reaction involving azides and alkynes to form 1,2,3-triazoles. nih.govyoutube.com While the parent compound is already a triazole, related triazole derivatives can be synthesized through such pathways. organic-chemistry.org

Diels-Alder reactions, a type of [4+2] cycloaddition, are also documented for triazole derivatives. For example, 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) is a highly reactive dienophile that readily participates in Diels-Alder reactions with various dienes. acgpubs.orgrsc.org While this compound itself is not a dienophile in this sense, the triazole ring system's involvement in such pericyclic reactions highlights its potential for constructing more complex molecular architectures. The generation of functionalized 1,2,3-triazoles has been achieved through hetero-Diels-Alder reactions of 3-triazolyl-nitrosoalkenes. nih.gov Furthermore, intramolecular azide-alkyne cycloadditions provide a regioselective route to fused triazole systems. nih.gov

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grprinceton.edu Halogenated derivatives of triazoles can be effectively used in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. rsc.orgrsc.orgpublish.csiro.aubohrium.com

For this compound, prior halogenation of the phenyl or xylyl ring would be necessary to enable these coupling reactions. For example, a bromo- or iodo-substituted derivative could be coupled with a variety of boronic acids (in a Suzuki coupling) or alkenes (in a Heck coupling) to introduce new substituents. nih.govresearchgate.netresearchgate.net Palladium complexes are commonly employed as catalysts for these transformations. acs.org Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been shown to be an efficient method for synthesizing substituted 1H-1,2,3-triazoles in aqueous media. researchgate.net

Coupling ReactionRequired PrecursorPotential ReactantCatalyst System (Example)
Suzuki-MiyauraHalogenated this compoundAryl or vinyl boronic acidPalladium catalyst, e.g., Pd(PPh₃)₄
Heck-MizorokiHalogenated this compoundAlkenePalladium catalyst, e.g., Pd(OAc)₂

Oxidation and Reduction Chemistry of the this compound Scaffold

The oxidation and reduction of the this compound scaffold can lead to various transformations. The s-triazole ring itself is generally stable to oxidation. However, in some cases, s-triazoles can be oxidized to form disulfide intermediates. acs.orgnih.gov

Potential Applications of 5 Phenyl 3 2,4 Xylyl S Triazole in Non Biological Domains

Role in Advanced Materials Science

The incorporation of triazole moieties into advanced materials can significantly enhance their functional properties, including thermal, mechanical, and optical characteristics.

The 1,2,4-triazole (B32235) ring is a well-established component in materials designed for organic light-emitting diodes (OLEDs), primarily due to its high electron affinity and ability to facilitate electron transport. mdpi.comnih.gov Derivatives of 1,2,4-triazole are frequently employed as electron-transporting or hole-blocking materials in OLED architectures to improve device efficiency and stability. nii.ac.jprsc.org

Research has shown that combining electron-donating and electron-accepting moieties within a single molecule can create efficient bipolar emitters. rsc.org In the case of 5-Phenyl-3-(2,4-xylyl)-s-triazole, the triazole core acts as an electron-accepting unit. This intrinsic property is valuable for creating materials used in the electron transport layer (ETL) of OLEDs. For instance, bipyridyl-substituted triazole derivatives have demonstrated high electron mobility (above 10⁻⁴ cm²/Vs) and strong hole-blocking capabilities, leading to lower operating voltages and high quantum efficiencies in phosphorescent OLEDs. nii.ac.jp

Furthermore, triazole derivatives are key components in the development of blue-emitting materials, which remain a significant challenge in OLED technology. mdpi.comrsc.org By coupling triazole units with other aromatic systems, such as phenanthroimidazole, researchers have synthesized novel bipolar blue emitters with excellent thermal stability and high photoluminescence quantum yields (PLQYs). rsc.org Cationic iridium complexes featuring phenyl-triazole type cyclometalating ligands have also been developed as efficient blue emitters. bohrium.com The structural framework of this compound, with its defined phenyl and xylyl substituents, could be systematically modified to tune the emission color and optimize performance in non-doped blue OLEDs. rsc.org

Table 1: Performance of Selected OLEDs Incorporating Triazole Derivatives This table presents data for analogous compounds to illustrate the potential of the triazole scaffold.

Triazole Derivative TypeRole in OLEDMaximum External Quantum Efficiency (EQE)Emission ColorKey FindingReference
Bipyridyl-substituted triazole (Bpy-TAZ)Electron-Transporting / Hole-Blocking~10%Green (phosphorescent)Improves electron mobility while maintaining good hole-blocking properties. nii.ac.jp
1,2,4-Triazole-PhenanthroimidazoleBipolar Blue Emitter7.3% (non-doped)BlueExhibits excellent thermal stability and negligible efficiency roll-off. rsc.org
Phenyl-triazole Iridium(III) ComplexBlue Emitter0.85 (Photoluminescence Efficiency)BlueFluorine-free complex with high phosphorescent efficiencies. bohrium.com
Phenanthroimidazole-substituted 1,2,4-triazoleViolet-Blue Emitter6.01%Violet-BlueAchieves CIE coordinates matching the Rec. 2020 standard for UHDTVs. rsc.org

The three nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, making them excellent coordinating agents (ligands) for a wide variety of transition metals. wikipedia.org Phenyl-triazole derivatives, in particular, have been extensively used to synthesize metal complexes with tailored electronic and photophysical properties for applications in catalysis and as luminescent materials. nih.govacs.org

These triazole-based ligands can coordinate to metal centers such as iridium(III), palladium(II), platinum(II), copper(II), and silver(I). nih.govfrontiersin.orgrsc.org The resulting complexes have shown significant catalytic activity in a range of organic transformations. For example, iridium(III) complexes with chelating triazole ligands are potent pre-catalysts for the direct oxygenation of C–H bonds, while other metal-triazole systems are effective in transfer hydrogenation and various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions. bohrium.combohrium.comnih.gov

The specific substituents on the triazole ring, such as the phenyl and 2,4-xylyl groups in this compound, play a crucial role in modulating the properties of the metal complex. These groups can influence the ligand field strength, the stability of the complex, and the steric environment around the metal center, thereby fine-tuning its catalytic selectivity and efficiency. nih.gov Research on 4-phenyl-1,2,3-triazoles has demonstrated that the electronic nature of the ligand has significant implications for the properties of its metal complexes, allowing for the tuning of emission colors from blue to red and achieving high quantum yields. nih.govacs.org

Table 2: Examples of Catalytic Applications of Metal-Triazole Complexes This table summarizes findings for the general class of phenyl-triazole ligands to indicate potential applications.

Metal CenterTriazole Ligand TypeCatalytic ReactionKey FeatureReference
Iridium(III)Indole-functionalized triazolylideneTransfer HydrogenationEffective pre-catalysts for reduction of aldehydes. bohrium.com
Palladium(II)Triazole with thioether donorSuzuki-Miyaura CouplingCatalyst shows high efficacy and wide substrate compatibility. bohrium.comnih.gov
Copper(II)General triazole complexO₂ ReductionElectrocatalytic reduction of oxygen. frontiersin.org
Silver(I)General triazole complexCO₂ ReductionActive catalyst for CO₂ reduction to CO and HCOOH. frontiersin.org
Gold(I)Indole-functionalized triazolylideneHydrohydrazinationDemonstrates high catalytic performance. bohrium.com

The structural rigidity and thermal stability of the triazole ring make it an attractive component for the synthesis of high-performance polymers. researchgate.net Triazole derivatives can be functionalized with reactive groups, such as amines or carboxylic acids, to serve as monomers in polymerization reactions. ntu.edu.iqntu.edu.iq

Polymers incorporating the 1,2,4-triazole moiety can be synthesized through various methods, including condensation polymerization. ntu.edu.iqajchem-a.com For example, a triazole-based monomer can be reacted with di-aldehydes or di-acid chlorides to form polymers with azomethine or amide linkages, respectively. ntu.edu.iqntu.edu.iq The resulting polymers often exhibit enhanced thermal stability compared to their non-triazole counterparts. ntu.edu.iq this compound could be chemically modified, for instance by introducing functional groups onto the phenyl or xylyl rings, to create a bifunctional monomer suitable for incorporation into polymer chains, potentially imparting improved thermal, mechanical, or optical properties to the final material.

Applications in Analytical Chemistry

The ability of the triazole ring to interact selectively with other molecules and its utility in constructing photophysically active systems underpin its potential in analytical chemistry.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for separation and detection by methods like high-performance liquid chromatography (HPLC). This is often done to improve the volatility or detectability of the target molecule. researchgate.net

1,2,4-triazole has been successfully used as a derivatizing agent in the analysis of ampicillin. academicjournals.org In this method, the analyte is first acetylated and then reacted with 1,2,4-triazole in the presence of mercury(II) chloride. This process creates a derivative that can be readily separated and quantified. academicjournals.org The nitrogen atoms in the this compound ring provide reactive sites that could potentially be exploited in similar derivatization schemes. By reacting with specific functional groups on an analyte, the triazole moiety can tag the molecule, enhancing its detection by UV or other detectors used in chromatography. While this application has not been specifically documented for this compound, the established use of the parent 1,2,4-triazole ring suggests a viable avenue for investigation. academicjournals.orgnih.gov

The development of chemosensors for the detection of specific ions is a significant area of analytical chemistry. Triazole derivatives have emerged as highly effective components in fluorescent probes due to their strong and often selective coordination with metal ions and anions. researchgate.netnih.gov These probes typically consist of a triazole ring, which acts as the ion recognition site (receptor), linked to a fluorophore (the signaling unit).

Upon binding of the target ion to the nitrogen atoms of the triazole ring, a change in the photophysical properties of the molecule occurs, leading to a detectable signal, such as the enhancement ("turn-on") or quenching ("turn-off") of fluorescence. nih.govrsc.org For example, various 1,2,3-triazole-based probes have been designed for the highly selective and sensitive detection of metal ions like Hg²⁺ and Fe³⁺, and anions such as F⁻. rsc.orgnih.govbohrium.com The design of these probes often leverages the principles of intramolecular charge transfer (ICT). researchgate.net

The this compound scaffold is well-suited for this application. The triazole core can serve as the binding site, and the phenyl or xylyl rings can be further functionalized with known fluorophores to create a sensitive and selective spectroscopic probe. The electronic properties of the aryl substituents can be used to fine-tune the probe's binding affinity and the nature of its spectroscopic response. mdpi.com

Table 3: Examples of Triazole-Based Spectroscopic Probes This table presents data for analogous compounds to illustrate the principles and potential of the triazole scaffold in sensing applications.

Probe TypeTarget AnalyteSensing MechanismDetection LimitReference
Rhodamine-triazole derivativeHg²⁺Fluorescence "turn-on"Not specified nih.gov
Phenol-triazole derivativeF⁻Fluorescence "turn-on"Not specified rsc.org
Pyrene-triazole on cyclotriphosphazeneFe³⁺Fluorescence quenching0.32 µM bohrium.com

Role in Agrochemical Research (Focus on synthesis of precursors)

The 1,2,4-triazole ring is a well-established scaffold in the development of agrochemicals due to its diverse biological activities. imist.maresearchgate.net Triazole derivatives are known to exhibit fungicidal, herbicidal, and insecticidal properties, making them a significant area of focus in agrochemical research. researchgate.net The synthesis of novel agrochemicals often involves the use of functionalized heterocyclic compounds as precursors or intermediates that can be further modified to create a range of active ingredients. ccspublishing.org.cnfarmaciajournal.com

Structure Reactivity and Structure Property Relationships Theoretical Perspective

Influence of Substituents on the Electronic Properties of the s-Triazole Ring

The 1,2,4-triazole (B32235) (s-triazole) ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. nih.gov Its electronic character is significantly modulated by the substituents attached to its carbon atoms. In 5-Phenyl-3-(2,4-xylyl)-s-triazole, both the phenyl and the 2,4-xylyl groups are aryl substituents that influence the triazole core through a combination of inductive and resonance effects.

The 2,4-xylyl group at position 3 consists of a benzene (B151609) ring with two methyl groups at positions 2 and 4. These methyl groups are electron-donating by hyperconjugation and induction, making the xylyl group, as a whole, more electron-releasing than an unsubstituted phenyl group. This increased electron donation into the triazole ring from the xylyl substituent would be expected to increase the electron density of the heterocyclic core compared to a simple phenyl substituent at the same position. This modulation of electron density affects the ring's aromaticity, the acidity of the N-H proton (in the tautomeric form), and the sites most susceptible to electrophilic or nucleophilic attack. The nitrogen atoms of the 1,2,4-triazole moiety act as potential binding sites, forming bonds as hydrogen bond donors or acceptors, a property influenced by the electronic push-pull of the attached aryl groups. pensoft.net

Stereoelectronic Effects of the Phenyl and Xylyl Groups on Overall Molecular Reactivity

Stereoelectronic effects are crucial in determining the reactivity of this compound. These effects arise from the spatial arrangement of orbitals and have a profound impact on the molecule's preferred conformation and the transition states of its reactions. wikipedia.org

Due to steric hindrance, particularly from the ortho-methyl group on the 2,4-xylyl substituent, it is highly probable that the phenyl and xylyl rings are twisted out of plane with respect to the central s-triazole ring. This non-planar conformation has significant stereoelectronic consequences. A twisted arrangement disrupts the continuous overlap of π-orbitals between the aryl substituents and the triazole ring. This disruption diminishes the resonance effect, meaning the electron-donating or -withdrawing character of the groups is less pronounced than it would be in a planar system.

This twisting has been observed to affect reactivity in other triazole systems, where a twisted conformation can hinder conjugation in a developing benzylic radical, thereby altering its stability. nih.gov For this compound, the degree of twist will influence the molecule's dipole moment and its ability to interact with other molecules or surfaces, such as enzyme active sites or catalysts. The specific orientation of the lone pairs on the triazole's nitrogen atoms relative to the sigma bonds of the substituents can create stabilizing or destabilizing interactions, such as n → σ* hyperconjugation, which can influence bond lengths and angles and ultimately define the molecule's reactive potential. wikipedia.org

Computational Models for Predicting Chemical Reactivity Trends

Computational chemistry offers powerful tools for predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are prominent among these methods. frontiersin.orgmdpi.com

DFT calculations are widely used to determine the electronic structure and predict the reactive properties of molecules. frontiersin.org By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize the molecular geometry and calculate various global and local reactivity descriptors. frontiersin.org These descriptors provide insight into the molecule's stability and reactivity.

QSAR models build a mathematical relationship between a set of molecular descriptors and the observed biological activity or chemical reactivity of a series of compounds. For triazole derivatives, QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to correlate 3D structural features with biological endpoints. frontiersin.org These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties might be modified to enhance a desired activity. frontiersin.org

Computational ModelTypical ApplicationKey Descriptors/OutputsReference
Density Functional Theory (DFT)Calculating electronic structure and reactivityHOMO/LUMO energies, Energy gap (ΔE), Electronegativity (χ), Hardness (η), Softness (S), Electrostatic potential maps frontiersin.org
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or chemical reactivityCoMFA/CoMSIA fields (steric, electrostatic), Topological indices, Physicochemical properties (e.g., logP) frontiersin.orgnih.gov
Molecular DockingPredicting binding orientation and affinity to a targetBinding energy, Hydrogen bond interactions, Hydrophobic interactions nih.gov

Correlation of Molecular Descriptors with Observed Chemical Transformations

The true utility of computational models lies in their ability to correlate theoretical molecular descriptors with experimentally observed chemical behavior. For triazole derivatives, several key descriptors derived from DFT and other methods have proven invaluable.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. frontiersin.orgscirp.org For example, a small energy gap can suggest a charge transfer interaction within the molecule. frontiersin.org

Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), are calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's resistance to change in its electron distribution and are used to predict reactivity trends across a series of compounds. nih.gov In QSAR studies, descriptors such as BCUT (related to atomic charge and connectivity) and various topological indices have been successfully correlated with the biological activities of small molecules, demonstrating their predictive power. nih.gov The correlation of these calculated descriptors with observed transformations, whether in planned synthesis or biological systems, validates the computational models and allows for the rational design of new molecules with desired properties. nih.govnih.gov

Molecular DescriptorSymbolSignificance in Chemical ReactivityReference
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability (nucleophilicity). Higher energy means more reactive as a nucleophile. frontiersin.org
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability (electrophilicity). Lower energy means more reactive as an electrophile. frontiersin.org
Energy GapΔE(ELUMO - EHOMO). Indicates chemical stability and reactivity. A small gap suggests higher reactivity. frontiersin.org
Chemical Hardnessη(ELUMO - EHOMO)/2. Measures resistance to change in electron distribution. Harder molecules are less reactive. nih.gov
Electronegativityχ-(EHOMO + ELUMO)/2. Measures the power of an atom or group to attract electrons. nih.gov
Electrostatic Potential (ESP)ESPMaps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 5-Phenyl-3-(2,4-xylyl)-s-triazole

Direct experimental findings on this compound are limited. However, based on the extensive research on analogous 1,2,4-triazole (B32235) derivatives, several key characteristics can be inferred. The presence of the 1,2,4-triazole ring is a strong indicator of potential biological activity. This heterocyclic system is a well-known pharmacophore found in a wide array of therapeutic agents. nih.govmdpi.com Compounds with this core structure have demonstrated a broad spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

The phenyl and xylyl groups attached to the triazole ring are expected to influence the compound's steric and electronic properties, which in turn would modulate its biological activity and physical characteristics. The lipophilicity imparted by these aryl substituents could enhance membrane permeability, a crucial factor for pharmacological efficacy.

Unresolved Questions and Areas for Future Investigation in this compound Chemistry

The limited specific research on this compound presents a landscape rich with opportunities for future investigation. Key unresolved questions include:

Definitive Biological Profile: A systematic screening of this compound against a wide range of biological targets is necessary to determine its specific activities. Investigating its potential as an antifungal, antibacterial, antiviral, or anticancer agent would be a primary focus.

Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action will be crucial for its development as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the phenyl and xylyl rings would provide valuable insights into the structure-activity relationships. This could involve introducing various substituents to understand their effect on potency and selectivity.

Physicochemical Properties: Detailed characterization of its solubility, stability, and other physicochemical properties is essential for any potential application, be it in medicine or materials science.

Coordination Chemistry: The nitrogen atoms in the triazole ring are potential coordination sites for metal ions, suggesting that this compound could serve as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. bohrium.com

Broader Implications for the Field of Heterocyclic Chemistry and Materials Science

The study of this compound and its derivatives holds broader implications for both heterocyclic chemistry and materials science. The 1,2,4-triazole scaffold is a cornerstone of heterocyclic chemistry, and the exploration of novel substitution patterns contributes to a deeper understanding of its chemical reactivity and potential applications. nih.gov

In materials science, triazole derivatives are being investigated for their applications as organic fluorophores. Some N-2-aryl triazoles have been shown to exhibit fluorescence, and the development of new derivatives could lead to materials with tailored photophysical properties for use in organic light-emitting diodes (OLEDs), sensors, or bio-imaging. bit.edu.cn The specific substitution pattern of this compound may impart unique solid-state properties worth exploring.

Methodological Advancements and Their Impact on Future Studies of Related Compounds

Recent advancements in synthetic methodologies and analytical techniques are poised to significantly impact the future study of this compound and related compounds. Modern synthetic methods, including microwave-assisted synthesis and flow chemistry, can accelerate the preparation of a diverse range of derivatives for screening. bohrium.com

High-throughput screening (HTS) technologies will enable the rapid evaluation of the biological activities of these compounds against numerous targets. Furthermore, computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the properties and activities of novel compounds, guiding synthetic efforts toward molecules with a higher probability of success. nih.gov These in silico methods can help in understanding the potential binding modes of this compound with biological targets, thereby rationalizing observed activities and guiding the design of more potent analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.